molecular formula C9H14Cl2N2OS B1659424 4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride CAS No. 650579-49-0

4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride

Cat. No.: B1659424
CAS No.: 650579-49-0
M. Wt: 269.19
InChI Key: SFWUIYQXQXPORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2OS and its molecular weight is 269.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

650579-49-0

Molecular Formula

C9H14Cl2N2OS

Molecular Weight

269.19

IUPAC Name

4-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]morpholine;hydrochloride

InChI

InChI=1S/C9H13ClN2OS.ClH/c10-5-8-7-14-9(11-8)6-12-1-3-13-4-2-12;/h7H,1-6H2;1H

InChI Key

SFWUIYQXQXPORR-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NC(=CS2)CCl.Cl

Canonical SMILES

C1COCCN1CC2=NC(=CS2)CCl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Morpholin-4-ylethanethioamide (0.403 g, 2.52 mmol), 1,3-dichloroacetone (0.353 g, 2.77 mmol) and sodium bicarbonate (0.234 g, 2.77 mmol) was stirred in 1,2-dichloroethane (4 mL) at room temperature for 74 h at which point 1,4-dioxane was added in an attempt to improve solubility and the mixture was stirred for a further 30 h. The reaction mixture was filtered and the filter cake was washed with 1,2-dichloroethane. The filtrate was added dropwise to a cooled (ice bath) solution of thionyl chloride (0.202 mL, 2.77 mmol) in 1,2-dichloroethane (3 mL). The solution was stirred at 70° C. for 0.5 h and then cooled to room temperature. The brown mixture was filtered and washed with 1,2-dichloroethane to afford 4-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride as a very pale brown solid (0.024 g, 0.091 mmol, 4% yield). 1H NMR (400 MHz; D2O): 3.29-3.39 (m, 4H); 3.78-3.92 (m, 4H); 4.63 (s, 2H); 4.67 (s, 2H); 7.67 (s, 1H); MS (EI) for C9H13ClN2OS: 233 (MH+)
Quantity
0.403 g
Type
reactant
Reaction Step One
Quantity
0.353 g
Type
reactant
Reaction Step One
Quantity
0.234 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.202 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.